molecular formula C24H19ClN4O2S B2863010 N-[[4-(3-chlorophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide CAS No. 391897-19-1

N-[[4-(3-chlorophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide

Cat. No.: B2863010
CAS No.: 391897-19-1
M. Wt: 462.95
InChI Key: CDOPDOQYUADEGB-UHFFFAOYSA-N
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Description

Benzamides are a class of compounds containing a benzamide moiety, which is a benzene ring attached to a carboxamide group . They are used in a wide range of applications, including as intermediates in organic synthesis and in pharmaceuticals .


Synthesis Analysis

Benzamides can be synthesized through the direct condensation of carboxylic acids and amines . This process involves the reaction of benzoic acids and amines under certain conditions, such as the presence of a catalyst .


Molecular Structure Analysis

The molecular structure of benzamides consists of a benzene ring attached to a carboxamide group . The carboxamide group consists of a carbonyl (C=O) and an amine (NH2) group .


Chemical Reactions Analysis

Benzamides can undergo a variety of chemical reactions, including reactions with various functional groups . The specific reactions would depend on the other substituents present in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzamides can vary widely depending on their specific structure. For example, the molecular weight of a benzamide compound can be calculated based on its formula .

Scientific Research Applications

Anti-Inflammatory Properties

  • Research has explored the anti-inflammatory effects of compounds similar to N-[[4-(3-chlorophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide. For instance, a study by Torres et al. (1999) investigated the anti-inflammatory effects of 1-(2-chlorophenyl)-N-methyl-N(1-methylpropyl)-3-isoquinoline carboxamide and 7-chloro-5-(4-chlorophenyl)-1, 3-dihydro-1-methyl-2-H-1,4-benzodiazepin-2-one in mouse models, showing significant inhibition of oedema formation (Torres et al., 1999).

Antimicrobial and Antibiofilm Properties

  • Limban et al. (2011) synthesized and characterized various thiourea derivatives, including compounds with structural similarities to this compound. These compounds demonstrated significant antimicrobial activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus, known for their biofilm-forming capabilities (Limban et al., 2011).

Antifungal Activity

  • A study by Staniszewska et al. (2021) explored the antifungal activity of N-phenacyl derivatives of 2-mercaptobenzoxazole, which are structurally related to this compound. These compounds exhibited significant activity against various Candida strains (Staniszewska et al., 2021).

Synthesis and Characterization of Novel Compounds

  • Xu et al. (2006) conducted studies on benzotriazole compounds containing a thioamide group, which bear structural resemblance to the compound . Their research focused on the synthesis, structural confirmation, and assessment of antifungal activities of these compounds (Xu et al., 2006).

Applications in Material Science

  • Research into polyamides and polymers has also utilized compounds related to this compound. For example, Ueda and Sugiyama (1994) investigated the synthesis of ordered polyamides through direct polycondensation, indicating potential applications in material science (Ueda & Sugiyama, 1994).

Cancer Research

  • The compound's derivatives have been studied in cancer research. For instance, Wolf et al. (2004) synthesized and tested benzamide derivatives conjugated with alkylating cytostatics, showing enhanced toxicity against melanoma cells compared to the parent compound (Wolf et al., 2004).

Mechanism of Action

The mechanism of action of benzamides would depend on their specific structure and the context in which they are used. For example, some benzamides are used as pharmaceuticals and their mechanism of action would depend on the specific drug and its target .

Safety and Hazards

The safety and hazards associated with benzamides would depend on their specific structure. Some benzamides may be harmful if swallowed and may be suspected of causing genetic defects .

Future Directions

The future directions for research into benzamides could include the development of new synthetic methods, the exploration of new applications, and further investigation into their biological activity .

Properties

IUPAC Name

N-[[4-(3-chlorophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN4O2S/c25-19-12-7-13-20(14-19)29-22(15-26-23(31)18-10-5-2-6-11-18)27-28-24(29)32-16-21(30)17-8-3-1-4-9-17/h1-14H,15-16H2,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDOPDOQYUADEGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=NN=C(N2C3=CC(=CC=C3)Cl)CNC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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